![molecular formula C9H19O11P B231547 2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate CAS No. 16824-65-0](/img/structure/B231547.png)
2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate is a phosphorylated carbohydrate molecule. It is commonly known as cyclic diphosphate or cyclic di-3',5'-adenosine monophosphate. This molecule is an important second messenger in many cellular signaling pathways, including those involved in the regulation of metabolism, cell growth, and differentiation.
Wirkmechanismus
Cyclic diphosphate acts as a second messenger by binding to and activating downstream signaling molecules. It activates protein kinase A (PKA) and exchange protein activated by cAMP (EPAC), which in turn activate downstream signaling pathways. These pathways can regulate a variety of cellular processes, including metabolism, cell growth, and differentiation.
Biochemical and Physiological Effects:
Cyclic diphosphate has a variety of biochemical and physiological effects. It has been shown to regulate glucose metabolism, lipid metabolism, and insulin secretion. In addition, cyclic diphosphate has been implicated in the regulation of cell growth and differentiation, and has been shown to play a role in the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclic diphosphate is a useful molecule for laboratory experiments due to its role as a second messenger in cellular signaling pathways. It can be used to study the regulation of metabolism, cell growth, and differentiation. However, there are limitations to using cyclic diphosphate in laboratory experiments, as it is difficult to synthesize and can be unstable in certain conditions.
Zukünftige Richtungen
There are many future directions for research on cyclic diphosphate. One area of research is the development of new synthetic methods for cyclic diphosphate, which could make it easier to study in laboratory experiments. In addition, there is ongoing research on the role of cyclic diphosphate in regulating immune responses, inflammation, and stress responses. Finally, there is interest in the development of new therapeutic agents that target cyclic diphosphate signaling pathways, which could have important implications for the treatment of a variety of diseases.
Synthesemethoden
The synthesis of cyclic diphosphate involves the reaction of adenosine triphosphate (ATP) with cyclic AMP (cAMP) using the enzyme adenylate cyclase. The resulting molecule is a cyclic diphosphate with two phosphate groups and a cyclic structure. This reaction is important in many cellular signaling pathways, as cyclic diphosphate acts as a second messenger to activate downstream signaling pathways.
Wissenschaftliche Forschungsanwendungen
Cyclic diphosphate has been extensively studied in scientific research due to its important role in cellular signaling. It has been shown to play a role in regulating metabolism, cell growth, and differentiation. In addition, cyclic diphosphate has been implicated in the regulation of immune responses, inflammation, and stress responses.
Eigenschaften
CAS-Nummer |
16824-65-0 |
|---|---|
Produktname |
2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
Molekularformel |
C9H19O11P |
Molekulargewicht |
334.21 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C9H19O11P/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16/h3-16H,1-2H2,(H,17,18)/t3?,4?,5-,6+,7-,8-,9?/m0/s1 |
InChI-Schlüssel |
BMVUIWJCUQSHLZ-LIPDPKNMSA-N |
Isomerische SMILES |
C(C(COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)O)O |
SMILES |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O |
Kanonische SMILES |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O |
Synonyme |
glycerophosphoinositol glycerylphosphoinositol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)
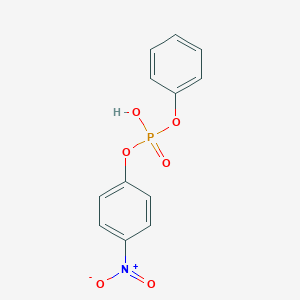

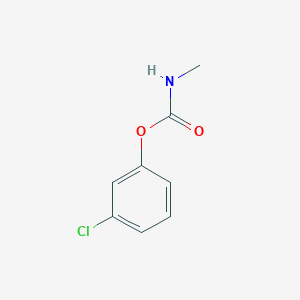
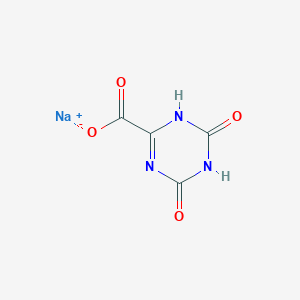

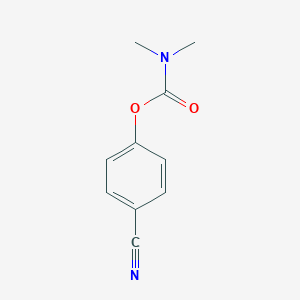
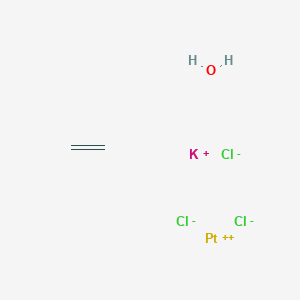
![N-[2-(benzylamino)-2-oxoethyl]benzamide](/img/structure/B231503.png)
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)

![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)